molecular formula C9H14ClF2NO B1476653 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2091118-78-2

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one

Cat. No. B1476653
CAS RN: 2091118-78-2
M. Wt: 225.66 g/mol
InChI Key: ROAZABKIFZCVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)butan-1-one, often referred to as “DFMP”, is a small organic molecule belonging to the class of fluorinated pyrrolidines. It has been extensively studied for its potential applications in the field of medicinal chemistry. DFMP has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Additionally, DFMP has been studied for its use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Tautomeric Equilibrium and Hydrogen Bonding

One study discusses the equilibrium between different tautomeric forms of a highly conjugated compound and its structural analysis through NMR and X-ray diffraction, highlighting the role of intramolecular hydrogen bonding (Ośmiałowski et al., 2002). Although this study does not directly relate to the chemical , it underscores the significance of understanding tautomeric forms and hydrogen bonding in designing and analyzing similar compounds.

Analytical Characterization of Novel Compounds

Another relevant study focuses on the analytical characterization of novel psychoactive substances, including a detailed examination of their structure through various spectroscopic methods (Liu et al., 2022). This approach is crucial for identifying and studying new chemical entities, including those with potential research applications in various scientific fields.

Excess Molar Enthalpies in Compound Mixtures

Research on the excess molar enthalpies of mixtures involving pyrrolidin-2-one with different alcohols at specific temperatures provides insights into the thermodynamic properties of mixtures, which is essential for understanding the solvation and interaction behaviors of similar pyrrolidine derivatives in solvent systems (Mehta et al., 1997).

Catalysis and Asymmetric Synthesis

The study of nickel-catalyzed cross-coupling reactions for the synthesis of allylic compounds highlights the role of catalysts in achieving regio- and enantioselectivity, an area of significant interest for the synthesis of complex molecules, including pyrrolidine derivatives (Nagel et al., 1998).

Mechanism of Action

properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c1-2-7(10)9(14)13-4-3-6(5-13)8(11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZABKIFZCVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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